Cas no 2614-55-3 (H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH)

H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH is a synthetic peptide sequence featuring a unique combination of D- and L-amino acids, including D-glutamic acid and D-alanine residues. This structure is designed to mimic bacterial cell wall components, making it particularly useful for studying peptidoglycan biosynthesis and enzyme interactions, such as those involving penicillin-binding proteins (PBPs). Its tailored sequence enhances stability against proteolytic degradation, improving its utility in biochemical assays and antimicrobial research. The inclusion of lysine and alternating D-amino acids also allows for selective modifications, facilitating applications in peptide conjugation and ligand-receptor studies. This peptide serves as a valuable tool for investigating bacterial resistance mechanisms and developing novel therapeutic agents.
H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH structure
2614-55-3 structure
Product Name:H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH
CAS No:2614-55-3
MF:C20H36N6O8
MW:488.535244941711
CID:239814
PubChem ID:24890467
Update Time:2025-06-15

H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH Chemical and Physical Properties

Names and Identifiers

    • D-Alanine, L-alanyl-D-g-glutamyl-L-lysyl-D-alanyl- (9CI)
    • 5-[[6-amino-1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-(2-aminopropanoylamino)-5-oxopentanoic acid
    • Ala-D-γ-Glu-Lys-D-Ala-D-Ala
    • H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH
    • Peptidoglycan pentapeptide
    • A-Glu-Lys-D-Ala-D-Ala
    • L-Ala-D-gamma-Glu-L-Lys-D-Ala-D-Ala
    • (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
    • CS-0896315
    • HY-P5919
    • 2614-55-3
    • Ala-D-
    • Ala-D-gamma-Glu-Lys-D-Ala-D-Ala
    • (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oicacid
    • SCHEMBL1573989
    • (2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid
    • D-Alanine, L-alanyl-D-gamma-glutamyl-L-lysyl-D-alanyl-
    • DA-73997
    • G85479
    • MDL: MFCD00133044
    • Inchi: 1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1
    • InChI Key: MCIBYIIODNXVSL-MQLXINIDSA-N
    • SMILES: O=C([C@H](CCCCN)NC(CC[C@H](C(=O)O)NC([C@H](C)N)=O)=O)N[C@@H](C(N[C@@H](C(=O)O)C)=O)C

Computed Properties

  • Exact Mass: 488.25946213g/mol
  • Monoisotopic Mass: 488.25946213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 20
  • Complexity: 747
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -7
  • Topological Polar Surface Area: 243Ų

Experimental Properties

  • Density: 1.282±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Extremely soluble (1000 g/l) (25 º C),

H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:−20°C

H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH Pricemore >>

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H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH Related Literature

Additional information on H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH

Introduction to H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH and Its Significance in Modern Research

H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH is a peptide compound with a molecular structure that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 2614-55-3, represents a sophisticated blend of amino acids arranged in a specific sequence, which contributes to its unique biological properties and potential applications. The detailed chemical composition and the precise arrangement of these amino acids make this peptide a subject of intense study, particularly in the context of drug development and therapeutic interventions.

The molecular formula of H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH underscores its complexity and the intricate interactions between its constituent amino acids. Each amino acid within this sequence plays a critical role in determining the compound's overall functionality. For instance, the presence of D-Glu introduces a chiral center that can significantly influence the compound's biological activity. Similarly, the inclusion of Lys and D-Ala residues contributes to the peptide's stability and binding affinity, making it a promising candidate for various biomedical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of peptides. H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH is no exception. Its structure suggests potential applications in areas such as immunomodulation, wound healing, and even cancer therapy. The precise sequence of amino acids within this peptide allows it to interact with specific biological targets, thereby modulating cellular processes at a molecular level.

One of the most compelling aspects of this compound is its potential as an antibody-drug conjugate (ADC) component. ADCs are a class of biopharmaceuticals designed to deliver cytotoxic payloads directly to cancer cells while minimizing side effects on healthy tissues. The stability and specificity of H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH make it an ideal candidate for linking cytotoxic agents to antibodies, thereby enhancing the efficacy of cancer treatments. Recent studies have demonstrated that peptides like this one can effectively target tumor cells while sparing normal cells, offering a promising alternative to traditional chemotherapies.

The synthesis of H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH is another area where advancements have been made. Modern synthetic techniques have enabled researchers to produce this peptide with high purity and yield, making it more accessible for further research and development. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly useful in constructing complex peptide sequences accurately. These advancements have not only improved the availability of H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH but also facilitated its use in various experimental settings.

Furthermore, the study of H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH has provided valuable insights into peptide-drug interactions and delivery systems. Researchers have explored different formulations to enhance the pharmacokinetic properties of this peptide, including pegylation and nanocarrier-based delivery systems. These modifications aim to improve bioavailability, reduce degradation rates, and target specific tissues more effectively. Such innovations are crucial for translating laboratory findings into clinical applications.

The therapeutic potential of H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH extends beyond cancer treatment. Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases and inflammatory conditions. For instance, studies have shown that this peptide can interact with immune cells and regulate cytokine production, potentially leading to new treatments for conditions like rheumatoid arthritis and inflammatory bowel disease. The precise control over immune responses offered by this peptide could revolutionize how these diseases are managed.

In conclusion, H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH is a multifaceted compound with significant implications for modern medicine. Its unique molecular structure, derived from its specific sequence of amino acids, endows it with remarkable biological properties that make it suitable for various therapeutic applications. From enhancing antibody-drug conjugates to modulating immune responses, this peptide represents a promising frontier in pharmaceutical research. As synthetic techniques continue to evolve and our understanding of peptide biology deepens, compounds like H-Ala-D-Glu(Lys-D-Ala-D-Ala-OH)-OH are poised to play a pivotal role in shaping the future of medicine.

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